The Core Mechanism of TVB-3664: A Technical Guide to a Novel FASN Inhibitor in Oncology
The Core Mechanism of TVB-3664: A Technical Guide to a Novel FASN Inhibitor in Oncology
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of TVB-3664, a potent and selective inhibitor of Fatty Acid Synthase (FASN), in cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic targeting of cancer.
Introduction: The Role of Fatty Acid Synthase in Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic enzymes frequently upregulated in various malignancies is Fatty Acid Synthase (FASN).[1][2][3][4] FASN is the central enzyme in the de novo synthesis of fatty acids, primarily producing the 16-carbon saturated fatty acid, palmitate.[3] In normal, non-proliferating cells, FASN expression is typically low, as these cells preferentially utilize circulating fatty acids. In contrast, many tumor types, including breast, prostate, colorectal, and hepatocellular carcinomas, exhibit high levels of FASN expression, which is often associated with a poor prognosis.[1][5] This elevated FASN activity provides cancer cells with essential building blocks for membrane synthesis, energy storage, and the generation of signaling molecules.[2][6] Consequently, FASN has emerged as a compelling therapeutic target in oncology.[1][6]
TVB-3664: A Potent and Selective FASN Inhibitor
TVB-3664 is an orally bioavailable, reversible, and selective small molecule inhibitor of FASN.[7][8] It has demonstrated anti-tumor activity in a range of preclinical cancer models.[5][9][10]
Biochemical and Cellular Potency
TVB-3664 effectively inhibits the enzymatic activity of FASN, leading to a reduction in palmitate synthesis.
| Parameter | Species | Value | Reference |
| IC50 (Palmitate Synthesis) | Human | 18 nM | [7] |
| IC50 (Palmitate Synthesis) | Mouse | 12 nM | [7] |
Core Mechanism of Action in Cancer Cells
The anti-neoplastic effects of TVB-3664 stem from its ability to disrupt multiple cellular processes that are dependent on de novo fatty acid synthesis.
Depletion of Key Lipids and Disruption of Lipid Metabolism
Inhibition of FASN by TVB-3664 leads to a significant reduction in fatty acids and phospholipids, which are crucial for the formation of new cell membranes.[5] This disruption of lipid homeostasis can trigger cellular stress and apoptosis. Furthermore, treatment with TVB-3664 has been shown to alter the composition of other lipid species, including an increase in lactosylceramide and sphingomyelin in colorectal cancer models.[5]
Modulation of Oncogenic Signaling Pathways
TVB-3664 treatment impacts several key signaling pathways that are critical for cancer cell growth, proliferation, and survival.
-
PI3K/AKT/mTOR Pathway: FASN inhibition has been shown to suppress the PI3K/AKT/mTOR pathway, a central regulator of cell growth and metabolism.[6][8][9][10]
-
Erk1/2 (MAPK) Pathway: The activity of the Erk1/2 pathway, which is involved in cell proliferation and differentiation, can be attenuated by TVB-3664.[5]
-
Wnt/β-catenin Pathway: FASN inhibition can disrupt the Wnt/β-catenin signaling pathway, leading to reduced expression of downstream targets like c-MYC.[6][8][10]
-
AMPK Pathway: In some contexts, FASN inhibition can lead to the activation of the AMP-activated protein kinase (AMPK) pathway, a sensor of cellular energy status.[5] However, activation of AMPK and Akt pathways has also been associated with resistance to TVB-3664.[5]
Induction of Apoptosis
A key consequence of FASN inhibition by TVB-3664 in cancer cells is the induction of apoptosis, or programmed cell death.[8][10] This is believed to be a result of the combined effects of lipid depletion, disruption of signaling pathways, and potentially the accumulation of toxic metabolic intermediates.
Preclinical Efficacy of TVB-3664
The anti-tumor effects of TVB-3664 have been evaluated in various preclinical models, including patient-derived xenografts (PDXs).
Colorectal Cancer (CRC)
In CRC PDX models, TVB-3664 demonstrated a wide range of sensitivity.[5] In sensitive models, treatment led to a significant reduction in tumor volume and weight.[5][7]
| PDX Model | TVB-3664 Dose | Average Reduction in Tumor Weight | Reference |
| Pt 2614 | 3 mg/kg | 30% | [5][7] |
| Pt 2449PT | 3 mg/kg | 37.5% | [5][7] |
| Pt 2402 | 6 mg/kg | 51.5% | [5][7] |
It is noteworthy that FASN expression alone was not a predictive biomarker for response to TVB-3664 in CRC PDX models.[5]
Hepatocellular Carcinoma (HCC)
In preclinical models of HCC, TVB-3664 monotherapy showed moderate efficacy.[9][11][12] However, when combined with other targeted agents like the tyrosine kinase inhibitor cabozantinib, TVB-3664 led to tumor regression.[9][11][12] This synergistic effect was associated with the downregulation of the AKT/mTOR pathway and genes involved in cell proliferation.[9][11][12]
Mechanisms of Resistance and Compensatory Pathways
A potential mechanism of resistance to FASN inhibition is the upregulation of exogenous fatty acid uptake.[13] Studies have shown that treatment with TVB-3664 can lead to an increase in the expression of CD36, a fatty acid translocase.[13] This suggests that cancer cells may attempt to compensate for the blockade of de novo fatty acid synthesis by increasing their uptake of fatty acids from the microenvironment.
Experimental Protocols
Cell Viability Assays
-
Cell Lines: Various cancer cell lines (e.g., CaCo2, HT29, LIM2405 for colorectal cancer).[7]
-
Treatment: Cells are treated with a range of concentrations of TVB-3664 (e.g., 0-1 μM) for a specified duration (e.g., 7 days).[7]
-
Readout: Cell viability is assessed using standard methods such as MTT or CellTiter-Glo assays.
Western Blot Analysis
-
Sample Preparation: Protein lysates are collected from cancer cells or tumor tissues treated with TVB-3664 or vehicle control.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies against proteins of interest (e.g., FASN, p-Akt, p-Erk1/2, CD36) followed by HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Patient-Derived Xenograft (PDX) Models
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID-IL2rg-/- or NSG mice).[7]
-
Tumor Implantation: Tumor fragments from patient surgical specimens are implanted subcutaneously into the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive TVB-3664 (e.g., 3 or 6 mg/kg) or vehicle control via oral gavage daily.[7]
-
Tumor Measurement: Tumor volume is measured periodically using calipers.[7]
-
Endpoint: At the end of the study, tumors are excised and weighed.[7]
Conclusion
TVB-3664 represents a promising therapeutic strategy for a variety of cancers by targeting the metabolic vulnerability of FASN overexpression. Its mechanism of action is multifaceted, involving the disruption of lipid metabolism, inhibition of key oncogenic signaling pathways, and induction of apoptosis. Further research is warranted to identify predictive biomarkers to select patients most likely to respond to FASN-targeted therapies and to explore rational combination strategies to overcome potential resistance mechanisms.
References
- 1. Fatty acid synthase and cancer: new application of an old pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TVB-3664 | FASN inhibitor | CAS# 2097262-58-1 | TVB3664 | InvivoChem [invivochem.com]
- 8. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic efficacy of FASN inhibition in preclinical models of HCC [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Fatty Acid Synthase Upregulates Expression of CD36 to Sustain Proliferation of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
